1-Pyrimidin-2-yl-piperidin-4-one

概述

描述

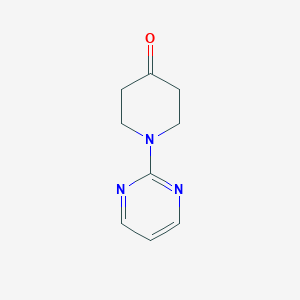

1-Pyrimidin-2-yl-piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrimidin-2-yl-piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with piperidinone under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

1-Pyrimidin-2-yl-piperidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

1-Pyrimidin-2-yl-piperidin-4-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: It is utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Pyrimidin-2-yl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.

Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in medicinal chemistry.

Uniqueness

1-Pyrimidin-2-yl-piperidin-4-one is unique due to its combined piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.

生物活性

1-Pyrimidin-2-yl-piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:

This compound has been noted for its diverse biological properties, which are primarily attributed to its ability to interact with various biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating the antiproliferative effects of various pyridine derivatives found that compounds similar to this compound displayed reduced IC50 values against several cancer cell lines, including HeLa, A549, and MDA-MB-231. The results suggested that structural modifications could enhance antiproliferative activity, indicating the potential utility of this compound in cancer therapy .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to modulate synaptic transmission through interactions with neurotransmitter systems, particularly involving the sodium-dependent proline transporter (SLC6A7). In genetically engineered mouse models lacking functional SLC6A7, cognitive function and memory were significantly improved, suggesting that inhibition of this transporter may lead to beneficial effects in cognitive disorders .

3. Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis or function .

Case Study: Cognitive Enhancement

In a notable study, genetically modified mice lacking the SLC6A7 transporter exhibited improved learning and memory capabilities when treated with compounds similar to this compound. This finding underscores the potential application of this compound in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments. These findings suggest a promising avenue for further development as a therapeutic agent in oncology .

Future Directions

The future exploration of this compound may focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities, particularly concerning its neuroprotective and anticancer effects.

- Clinical Trials : Initiating preclinical and clinical trials to assess safety, efficacy, and pharmacokinetics in humans.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyrimidin-2-yl-piperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyrimidine derivatives and piperidin-4-one precursors. For example, coupling 2-chloropyrimidine with 4-piperidone under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the product. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yield . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) ensures accurate bond lengths and angles . Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in resonance assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions in electron density maps or thermal parameters may arise from disorder or twinning. Use SHELXD for phase refinement and Olex2 for model building. Validate with the R1 factor (<5%) and check for overfitting using the R-free value. If twinning is suspected, apply TwinRotMat or PLATON to deconvolute diffraction patterns .

Q. What experimental strategies address low yields in the synthesis of this compound analogs?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Employ microwave-assisted synthesis to enhance reaction kinetics or use catalysts like Pd(OAc)₂ for cross-coupling steps. Monitor intermediates via thin-layer chromatography (TLC) and optimize protecting groups (e.g., Boc for amine functionalities) to improve regioselectivity .

Q. How can conformational stability of this compound in solution be assessed?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to study ring-flipping dynamics. Compare coupling constants (e.g., ³JHH for chair vs. boat conformations) and use NOESY/ROESY to identify through-space interactions. Molecular dynamics (MD) simulations in explicit solvent models provide complementary insights into preferred conformers .

Q. What analytical techniques are suitable for detecting impurities in this compound batches?

- Methodological Answer : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify byproducts. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts. Quantify impurities against pharmacopeial standards (e.g., USP/EP guidelines) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define SAR objectives. Synthesize analogs with systematic substitutions (e.g., pyrimidine → triazine, piperidone → morpholinone) and assay biological activity. Use multivariate statistical analysis (e.g., PCA or PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with efficacy .

Q. Methodological Notes

- Crystallography : SHELX remains the gold standard for small-molecule refinement, but always cross-check with newer software (e.g., CRYSTALS) to mitigate software-specific artifacts .

- Synthesis : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .

- Data Validation : Adhere to IUCr guidelines for reporting crystallographic data to ensure reproducibility .

属性

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFPLVFPQNNBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363152 | |

| Record name | 1-Pyrimidin-2-yl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-92-8 | |

| Record name | 1-Pyrimidin-2-yl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyrimidinyl)tetrahydro-4(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。